Cas no 155172-67-1 (Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]-)
![Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]- structure](https://it.kuujia.com/scimg/cas/155172-67-1x500.png)
155172-67-1 structure
Nome del prodotto:Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]-
Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]-
- 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol
- 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol
- Mebeverine metabolite O-desmethyl Mebeverine alcohol
- O-Desmethyl Mebeverine Alcohol
- Desmethylmebeverine alcohol
- Phenol,4-(2-(ethyl(4-hydroxybutyl)amino)propyl)
- o-desMethyl Mebeverine alcohol
- 4-{2-[ETHYL(4-HYDROXYBUTYL)AMINO]PROPYL}PHENOL
- AKOS030254233
- Phenol, 4-(2-(ethyl(4-hydroxybutyl)amino)propyl)-
- MebeverinemetaboliteO-desmethylMebeverinealcohol
- DTXSID70935158
- A927256
- 155172-67-1
- HY-G0008
- DTXCID301363791
- DB-253014
- 4-[2-(Ethyl-(4-hydroxybutyl)amino)propyl]phenol
- MEBEVERINE_met072
-
- MDL: N/A
- Inchi: InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3
- Chiave InChI: RNGYIAYXMHMWTO-UHFFFAOYSA-N
- Sorrisi: OC1=CC=C(CC(C)N(CC)CCCCO)C=C1
Proprietà calcolate
- Massa esatta: 251.18900
- Massa monoisotopica: 251.188529040g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 8
- Complessità: 203
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.7Ų
- XLogP3: 2.7
Proprietà sperimentali
- Punto di ebollizione: 400.1°C at 760 mmHg
- PSA: 43.70000
- LogP: 2.41760
Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]- Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,Room Temperature
Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O937901-10mg |
O-Desmethyl Mebeverine alcohol |
155172-67-1 | ≥98% | 10mg |
¥2,077.20 | 2022-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-500545-10 mg |
O-Desmethyl Mebeverine Alcohol, |
155172-67-1 | 10mg |
¥2,858.00 | 2023-07-11 | ||
Crysdot LLC | CD31003246-5mg |
Mebeverine metabolite O-desmethyl Mebeverine alcohol |
155172-67-1 | 98+% | 5mg |
$111 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O937901-100mg |
O-Desmethyl Mebeverine alcohol |
155172-67-1 | ≥98% | 100mg |
¥16,632.00 | 2022-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-500545-10mg |
O-Desmethyl Mebeverine Alcohol, |
155172-67-1 | 10mg |
¥2858.00 | 2023-09-05 | ||
Crysdot LLC | CD31003246-50mg |
Mebeverine metabolite O-desmethyl Mebeverine alcohol |
155172-67-1 | 98+% | 50mg |
$665 | 2024-07-18 | |
Crysdot LLC | CD31003246-10mg |
Mebeverine metabolite O-desmethyl Mebeverine alcohol |
155172-67-1 | 98+% | 10mg |
$180 | 2024-07-18 |
Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]- Letteratura correlata
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
155172-67-1 (Phenol,4-[2-[ethyl(4-hydroxybutyl)amino]propyl]-) Prodotti correlati
- 14367-47-6(Mebeverine alcohol)
- 2248309-57-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylate)
- 1004316-53-3(4-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole)
- 1806048-38-3(2-Hydroxy-3-methyl-4-nitro-6-(trifluoromethoxy)pyridine)
- 1500193-68-9(1-acetyl-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 2680894-94-2(4-(2,2,2-Trifluoroacetamido)-1-benzothiophene-2-carboxylic acid)
- 2059987-74-3(1-{(benzyloxy)carbonylamino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid)
- 18700-22-6(8-methyl-8-Azabicyclo[3.2.1]octan-6-one oxalate)
- 1852493-21-0(N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide)
- 941890-49-9(8-(4-methoxyphenyl)-2-(2-oxopropyl)-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
